Methyltridecylamine
Description
Methyltridecylamine is a tertiary amine with a methyl group and a tridecyl (C₁₃H₂₇) chain attached to the nitrogen atom. Its molecular formula is C₁₄H₃₁N, and it is structurally related to other aliphatic amines. This compound is typically used in industrial applications, such as surfactants, corrosion inhibitors, and intermediates in organic synthesis. Its long hydrophobic chain and polar amine group make it amphiphilic, enabling interactions with both organic and aqueous phases .
Properties
CAS No. |
45165-81-9 |
|---|---|
Molecular Formula |
C14H31N |
Molecular Weight |
213.40 g/mol |
IUPAC Name |
N-methyltridecan-1-amine |
InChI |
InChI=1S/C14H31N/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-2/h15H,3-14H2,1-2H3 |
InChI Key |
XMRPIOZXPHTSCE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCNC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyltridecylamine can be synthesized through several methods. One common approach is the reductive amination of aldehydes or ketones with methylamine. This process involves the reaction of a tridecanal (or tridecanone) with methylamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of nitriles or the alkylation of ammonia or primary amines with long-chain alkyl halides. These methods are scalable and can produce large quantities of the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
Methyltridecylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it back to primary amines or hydrocarbons.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like alkyl halides or sulfonyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Amides or nitriles.
Reduction: Primary amines or hydrocarbons.
Substitution: Various substituted amines or other functionalized compounds.
Scientific Research Applications
Methyltridecylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of surfactants, emulsifiers, and other specialty chemicals.
Biology: It can be used in the study of membrane proteins and lipid interactions due to its surfactant properties.
Medicine: Research into its potential use in drug delivery systems and as a component in pharmaceutical formulations is ongoing.
Industry: It is used in the production of lubricants, corrosion inhibitors, and flotation agents .
Mechanism of Action
The mechanism of action of methyltridecylamine involves its interaction with lipid membranes and proteins. Its long alkyl chain allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect the function of membrane-bound proteins and enzymes, leading to various biological effects .
Comparison with Similar Compounds
Molecular and Structural Characteristics
The following table compares Methyltridecylamine with key structural analogs:
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |
|---|---|---|---|---|
| This compound | C₁₄H₃₁N | ~213.41 (estimated) | Not explicitly provided | Tertiary amine with C₁₃ chain and methyl group |
| Trimethylamine | C₃H₉N | 59.11 | 75-50-3 | Tertiary amine with three methyl groups |
| Triethylamine | C₆H₁₅N | 101.19 | 121-44-8 | Tertiary amine with three ethyl groups |
| Dodecylamine | C₁₂H₂₇N | 185.36 | 124-22-1 | Primary amine with C₁₂ chain |
| Tetradecyldiethanolamine | C₁₈H₃₉NO₂ | 313.51 | 18924-66-8 | Tertiary amine with C₁₄ chain and two ethanol groups |
Physical and Chemical Properties
- Hydrophobicity: this compound’s C₁₃ chain confers higher hydrophobicity compared to shorter-chain amines like trimethylamine (C₃) and triethylamine (C₆). This property enhances its utility in non-polar solvents and surfactant formulations .
- Boiling Point: Longer alkyl chains increase boiling points. This compound likely has a higher boiling point (>250°C) than triethylamine (89°C) but lower than tetradecyldiethanolamine (>300°C due to hydrogen bonding from hydroxyl groups) .
- Basicity : Tertiary amines generally exhibit weaker basicity compared to primary or secondary amines. This compound’s basicity (pKa ~9-10) is lower than dodecylamine (pKa ~10.6) but comparable to triethylamine (pKa 10.75) .
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